CK-2127107, also known as reldesemtiv, is a novel compound classified as a fast skeletal muscle troponin activator. It is designed to enhance muscle contraction by targeting the troponin complex in skeletal muscle fibers, thereby improving muscle function and exercise tolerance. The compound has garnered attention for its potential therapeutic applications in conditions such as spinal muscular atrophy and heart failure.
CK-2127107 was developed through a series of chemical modifications aimed at improving the potency and stability of earlier compounds, such as tirasemtiv. Its development was driven by the need for more effective treatments for muscle-related disorders, particularly those that impair muscle function due to neuromuscular diseases or heart failure .
The synthesis of CK-2127107 involves several key steps aimed at optimizing its biochemical properties. The synthesis begins with the modification of a core structure to enhance potency while maintaining metabolic stability.
The molecular structure of CK-2127107 is characterized by its unique arrangement of atoms that facilitates its interaction with the troponin complex.
CK-2127107 undergoes specific chemical reactions that are crucial for its activity.
The mechanism by which CK-2127107 operates is centered on its interaction with the troponin complex.
CK-2127107 exhibits various physical and chemical properties that are essential for its functionality.
CK-2127107 has several promising applications in scientific research and potential clinical use.
CK-2127107 (reldesemtiv) enhances skeletal muscle contraction by modulating the troponin complex’s sensitivity to calcium ions (Ca²⁺). The compound binds specifically to the fast skeletal troponin C (TnC) subunit, slowing the dissociation rate of Ca²⁺ from its regulatory domain. This prolongs the Ca²⁺-bound state of troponin, stabilizing the "open" conformation of TnC that facilitates interaction with troponin I (TnI). Consequently, the actin-myosin cross-bridge cycling efficiency increases at submaximal Ca²⁺ concentrations, which are characteristic of neuromuscular fatigue conditions [1] [2].
Biochemical assays using skinned skeletal muscle fibers demonstrate that CK-2127107 shifts the Ca²⁺ concentration-force relationship leftward, reducing the EC₅₀ for Ca²⁺-activated force production by approximately 3.4 μM. This sensitization occurs selectively in fast-twitch fibers (predominant in locomotor muscles) due to isoform-specific binding to the fast skeletal troponin complex. The compound exhibits no significant activity on cardiac or slow skeletal troponin, minimizing cardiac side effects [1] [9] [10].
Table 1: Calcium Sensitization Profile of CK-2127107
Parameter | Value | Experimental System |
---|---|---|
EC₅₀ for Ca²⁺ sensitivity | 3.4 μM | Skinned fast skeletal myofibrils |
Selectivity ratio (fast:slow) | >30-fold | Myofibril ATPase assays |
Ca²⁺ dissociation rate reduction | ~60% | Stopped-flow kinetics |
The molecular interaction between CK-2127107 and troponin occurs at a hydrophobic pocket within the regulatory domain of fast skeletal TnC. This pocket, formed by helices A, B, and D (residues 34–86), undergoes conformational changes upon Ca²⁺ binding. CK-2127107 stabilizes the open state by forming hydrogen bonds with Glu 60 and hydrophobic contacts with Val 44, Leu 48, and Val 79 – residues critical for allosteric signal transmission [3] [6].
Computational studies using molecular dynamics simulations reveal that CK-2127107 binding reduces the free energy required for hydrophobic patch opening by 2.8 kcal/mol compared to apo-TnC. This stabilization enhances the accessibility of the TnI switch peptide (residues 147–163) binding interface. Mutagenesis experiments confirm that V44Q and L48Q gain-of-function mutations in TnC mimic CK-2127107’s effects by promoting a constitutively open conformation, whereas E40A and V79Q loss-of-function mutations destabilize this state [6] [4].
Table 2: Key Troponin Residues Mediating CK-2127107 Binding
Residue | Domain Location | Interaction Type | Functional Consequence |
---|---|---|---|
Val 44 | Helix B | Hydrophobic packing | Stabilizes open conformation |
Leu 48 | Helix B | Van der Waals contacts | Enhances TnI switch peptide affinity |
Glu 60 | Loop region | Hydrogen bonding | Anchors compound orientation |
Val 79 | Helix D | Hydrophobic interaction | Modulates pocket dynamics |
CK-2127107 exhibits frequency-dependent pharmacodynamics, preferentially augmenting force output during low-to-moderate neural stimulation frequencies (5–20 Hz). In a human phase I study, tibialis anterior muscle force increased by 60% at 10 Hz nerve stimulation following CK-2127107 administration, compared to placebo. This amplification aligns with physiological firing rates in motor neurons during submaximal efforts, where calcium transients are insufficient to fully activate the contractile apparatus [2] [9].
The compound’s therapeutic efficacy stems from this mechanism. In a rat heart failure model (LAD-HF), CK-2127107 (10 mg/kg) improved rotarod endurance time by 150% (116±22 vs. 283±47 seconds). This occurs because heart failure induces skeletal myopathy characterized by reduced calcium release and impaired force production. By sensitizing troponin to residual calcium, CK-2127107 restores near-normal force-frequency relationships in fatigued muscle [1] [10].
Table 3: Frequency-Dependent Force Amplification by CK-2127107
Stimulation Frequency | Force Increase vs. Placebo | Experimental Model |
---|---|---|
5 Hz | ~25% | Rat tibialis anterior |
10 Hz | ~60% | Human tibialis anterior |
20 Hz | ~35% | Mouse diaphragm |
50 Hz | No significant change | All models (maximal activation) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7